Telebrix 38

説明

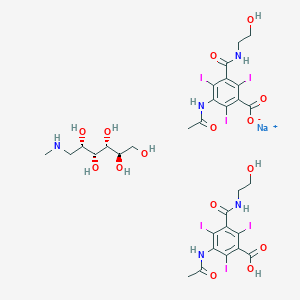

Telebrix 38 is a pharmaceutical compound primarily used as an iodinated contrast medium for X-ray imaging. The active ingredient in this compound is ioxitalamic acid, which is utilized in the form of its salts, ioxitalamate sodium and ioxitalamate meglumine . This compound is essential in medical imaging, particularly for enhancing the visibility of internal structures in computed tomography (CT) scans and other radiographic procedures.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of ioxitalamic acid involves the iodination of a benzoic acid derivative. The process typically includes the following steps:

Nitration: The starting material, a benzoic acid derivative, undergoes nitration to introduce nitro groups.

Reduction: The nitro groups are then reduced to amine groups.

Iodination: The amine groups are iodinated to form the triiodinated benzoic acid derivative.

Industrial Production Methods: Industrial production of Telebrix 38 involves large-scale synthesis of ioxitalamic acid followed by its conversion to the sodium and meglumine salts. The process is optimized for high yield and purity, ensuring the compound meets pharmaceutical standards. The production facilities adhere to stringent regulatory guidelines to maintain the quality and safety of the final product .

Types of Reactions:

Oxidation: Ioxitalamic acid can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.

Reduction: The compound can be reduced under specific conditions, although this is less common in its typical applications.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed:

Oxidation Products: Oxidized derivatives of ioxitalamic acid.

Reduction Products: Reduced forms of the compound, potentially with fewer iodine atoms.

Substitution Products: Compounds where iodine atoms are replaced by other functional groups.

科学的研究の応用

Scientific Research Applications

Telebrix 38 has several applications in scientific research:

-

Medical Imaging :

- CT Scans : It is primarily used for bowel opacification during CT scans, enhancing image quality and aiding in the diagnosis of abdominal and pelvic conditions. Studies have shown that this compound provides superior organ and tissue definition compared to other contrast agents like Gastrografin .

- Case Study : In a study involving 112 patients, this compound was found to offer excellent bowel opacification and patient tolerance compared to alternative agents .

-

Biological Studies :

- This compound is employed in imaging studies to visualize biological tissues and organs, facilitating research in anatomy and pathology.

-

Quality Control in Industry :

- The compound is utilized in quality control processes within the pharmaceutical industry to ensure the efficacy of imaging technologies.

Case Studies

- Bowel Opacification in Adults :

- Pediatric Applications :

- Cytotoxicity Analysis :

作用機序

The primary mechanism of action of Telebrix 38 involves its role as a radiopaque contrast medium. When administered, ioxitalamic acid absorbs X-rays, thereby enhancing the contrast of the images produced during radiographic procedures. This allows for better differentiation of tissues and structures within the body. The compound is not absorbed in the gastrointestinal tract, ensuring it remains within the lumen to provide clear imaging .

類似化合物との比較

Diatrizoic Acid: Another iodinated contrast medium used in radiographic imaging.

Iohexol: A non-ionic iodinated contrast agent with similar applications.

Iopamidol: Used in various imaging procedures, including CT scans and angiography.

Comparison:

Ionic vs. Non-Ionic: Telebrix 38 (ioxitalamic acid) is an ionic contrast medium, whereas compounds like iohexol and iopamidol are non-ionic. Non-ionic contrast agents generally have lower osmolality and are associated with fewer side effects.

Osmolality: this compound has a higher osmolality compared to non-ionic agents, which can lead to different physiological responses during imaging procedures.

Taste and Tolerability: Studies have shown that this compound is better tolerated in terms of taste compared to some other oral contrast agents.

This compound remains a valuable tool in medical imaging, offering unique advantages in specific diagnostic applications.

特性

IUPAC Name |

sodium;3-acetamido-5-(2-hydroxyethylcarbamoyl)-2,4,6-triiodobenzoate;3-acetamido-5-(2-hydroxyethylcarbamoyl)-2,4,6-triiodobenzoic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C12H11I3N2O5.C7H17NO5.Na/c2*1-4(19)17-10-8(14)5(11(20)16-2-3-18)7(13)6(9(10)15)12(21)22;1-8-2-4(10)6(12)7(13)5(11)3-9;/h2*18H,2-3H2,1H3,(H,16,20)(H,17,19)(H,21,22);4-13H,2-3H2,1H3;/q;;;+1/p-1/t;;4-,5+,6+,7+;/m..0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMVJWDFLIRHQBE-RZNNTOFGSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)C(=O)NCCO)I.CC(=O)NC1=C(C(=C(C(=C1I)C(=O)[O-])I)C(=O)NCCO)I.CNCC(C(C(C(CO)O)O)O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)C(=O)NCCO)I.CC(=O)NC1=C(C(=C(C(=C1I)C(=O)[O-])I)C(=O)NCCO)I.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H38I6N5NaO15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1505.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37244-85-2 | |

| Record name | Telebrix 38 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037244852 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。